Phenyl 5-amino-2-methylbenzenesulfonate

Rubber Compounding Metal Adhesion Promotion Tire Manufacturing

Procurement of generic sulfonamides introduces significant technical risk, as dye synthesis and rubber adhesion performance are strictly dependent on the 5-amino-2-methyl-N-phenyl substitution pattern of this compound. This intermediate is essential for achieving specific shade hues in Acid Orange 41 and Acid Yellow 48, and for ensuring batch consistency in brass-plated steel cord adhesion systems. - Enables efficient diazotization; structural deviation results in complete coupling reaction failure. - Improves adhesion in skim stock at 2.0-4.0 phr; benefit is absent with unsubstituted analogs. - Supplied with identity confirmed by NMR, HPLC purity ≥97%, and absence of de-amino analog by LC-MS.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B8040977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 5-amino-2-methylbenzenesulfonate
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H13NO3S/c1-10-7-8-11(14)9-13(10)18(15,16)17-12-5-3-2-4-6-12/h2-9H,14H2,1H3
InChIKeyGAXCGKNRRDHUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 5-Amino-2-Methylbenzenesulfonate: Chemical Identity and Core Properties


Phenyl 5-amino-2-methylbenzenesulfonate (CAS 79-72-1; synonym: 5-amino-2-methyl-N-phenylbenzenesulfonamide, 4-aminotoluene-2-sulphonanilide) is an aromatic sulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol [1]. It exists as a white to off-white solid at room temperature, exhibits limited aqueous solubility but is soluble in polar organic solvents such as ethanol and DMSO, and has a reported melting point range of 42–50 °C [2]. Historically, this compound has served as a key intermediate in dye synthesis and as a rubber adhesion promoter, distinguishing it from simple sulfonate esters or unsubstituted sulfonamides .

Dye Intermediate Diazotization-ready for Acid Orange 41 and Acid Yellow 48 synthesis
Rubber Adhesion Promoter Enhances rubber-to-brass adhesion in tire and industrial rubber formulations

Procurement Risk: Why Generic Sulfonamides Cannot Substitute


Substituting phenyl 5-amino-2-methylbenzenesulfonate with a generic sulfonamide or a simple phenyl sulfonate ester introduces significant technical risk. The specific ortho-methyl and para-amino substitution pattern on the benzenesulfonamide core is critical for its dual functionality as both a diazo component in azo dye synthesis and a metal-adhesion promoter in rubber formulations [1]. Unlike unsubstituted benzenesulfonamides—which lack the electron-donating amino group necessary for efficient diazotization and coupling—this compound enables the formation of specific shade hues (e.g., Acid Orange 41 and Acid Yellow 48) that cannot be replicated by simpler analogs [2]. Similarly, its performance in brass–rubber adhesion systems is structure-dependent; replacement with a sulfonate ester (lacking the sulfonamide N–H bond) would eliminate the coordination chemistry essential for metal-surface interaction [3]. These structure–activity relationships make generic substitution a direct path to batch failure.

Structural Specificity

Missing 5-amino or 2-methyl groups prevent diazotization and azo dye formation, risking synthesis failure.

Metal-Adhesion Dependency

Sulfonate esters lacking the sulfonamide N–H bond cannot coordinate brass surfaces, limiting adhesion performance.

Performance Comparison Against Structural Analogs


Rubber–Metal Adhesion: Advantage Over Unsubstituted Sulfonamides

In a standardized T-adhesion test using brass-plated steel cord embedded in natural rubber skim stock and cured at 149 °C, the addition of phenyl 5-amino-2-methylbenzenesulfonate at 2.0–4.0 phr (parts per hundred rubber) produced a measurable increase in pull-out force compared to both an additive-free control and formulations using the unsubstituted analog benzenesulfonamide [1]. While the patent does not disclose exact force values, it establishes the effective concentration range and demonstrates structural specificity—the ortho-methyl and para-amino substituents were identified as essential for the adhesion improvement, with the unsubstituted parent compound showing no significant effect [1].

Rubber Adhesion
Class-level
Target active at 2.0–4.0 phr; unsubstituted analog inactive
Structural specificity required for adhesion improvement
Patent T-adhesion data; exact forces not disclosed
Rubber Compounding Metal Adhesion Promotion Tire Manufacturing

Diazotization Reactivity and Azo Dye Shade Generation

Phenyl 5-amino-2-methylbenzenesulfonate serves as the exclusive diazo component for producing C.I. Acid Orange 41 (CAS 5858-92-4) and C.I. Acid Yellow 48 (CAS 6359-99-5) [1][2]. The compound’s free primary aromatic amine enables efficient diazotization and subsequent coupling with naphthalene-sulfonic acids or pyrazolone derivatives. Attempts to use non-aminated analogs such as N-phenyl-2-methylbenzenesulfonamide (lacking the 5-amino group) fail to form the diazonium salt, yielding no dye product . The resulting dyes exhibit specific fastness profiles—Acid Orange 41 shows ISO Light Fastness 4, Soaping Fastness 4–5 (fading), and Perspiration Fastness 2–3 [1].

Diazotization
Head-to-head
Forms Acid Orange 41 / Yellow 48; de-amino analog yields no dye
5-Amino group essential for diazonium salt formation
Standard NaNO₂/HCl coupling protocol
Azo Dye Synthesis Dye Intermediates Color Chemistry

Biological Selectivity Data: Precautionary Note for Pharmacological Use

The compound has been investigated as a synthetic intermediate for carbonic anhydrase inhibitors and other enzyme-targeting therapeutics . However, publicly available primary literature lacks rigorously controlled, quantitative head-to-head selectivity profiling (e.g., IC₅₀ panels across multiple carbonic anhydrase isoforms or bacterial dihydropteroate synthase) against close structural analogs such as 4-amino-2-methylbenzenesulfonamide or N-phenyl-4-aminobenzenesulfonamide. Vendor claims of enzyme inhibition (e.g., IC₅₀ ~50 nM against dihydropteroate synthase) cannot be verified against primary experimental data and must be treated as unsubstantiated . Until peer-reviewed comparative dose–response data are published, biological differentiation from related sulfonamides remains unproven.

Enzyme Inhibition
Data to verify
Unverified IC₅₀ ~50 nM (vendor report)
Biological selectivity remains unsubstantiated
No peer-reviewed comparative data available
Enzyme Inhibition Antibacterial Screening Carbonic Anhydrase

Gaps in Quantitative Comparative Data

An exhaustive search of primary literature, patents, and authoritative databases reveals that no peer-reviewed study has conducted a systematic, multi-parametric comparison of phenyl 5-amino-2-methylbenzenesulfonate against its closest structural analogs (e.g., 4-amino-2-methylbenzenesulfonamide, N-phenyl-2-methylbenzenesulfonamide, or phenyl 5-amino-2-methylbenzenesulfonate ester) across critical performance dimensions such as thermal stability (TGA/DSC), solubility in process-relevant solvent systems, or shelf-life under ICH storage conditions. The available patent data demonstrate functional efficacy in specific industrial contexts but do not provide the quantitative comparative metrics (e.g., ΔG of adhesion, molar extinction coefficients, reaction yield comparisons) that would enable rigorous scientific selection between this compound and its alternatives.

Comparative Gaps
Source review
No quantitative multi-parametric comparison data found
Rigorous analog benchmarking not available
Commission fit-for-purpose studies before qualification
Data Transparency Procurement Due Diligence Quality Control

Validated Industrial and Research Applications


Diazo Intermediate for Acid Orange 41 and Acid Yellow 48

This compound is the established diazo precursor for C.I. Acid Orange 41 (orange shade, ISO Light Fastness 4) and C.I. Acid Yellow 48 (yellow powder, water-soluble) [1]. The synthesis involves standard diazotization with NaNO₂/HCl followed by coupling with 6-Hydroxynaphthalene-2-sulfonic acid or substituted pyrazolone coupling components [2]. Dye manufacturers rely on the 5-amino substituent for efficient diazonium salt formation; any structural deviation (e.g., missing amino group, altered substitution pattern) results in complete reaction failure .

Rubber–Metal Adhesion Promoter in Tire Formulations

Incorporated at 2.0–4.0 phr into natural rubber skim stock, this compound improves adhesion to brass-plated steel cord as demonstrated by T-adhesion pull-out testing [1]. The patent-protected formulation (US 4,745,145) establishes the effective concentration window and confirms that the adhesion benefit is absent when using unsubstituted sulfonamides [1]. This application is directly relevant to tire bead, belt, and carcass ply compounds, as well as industrial rubber–metal bonded components such as motor mounts and hose reinforcement.

Building Block for Carbonic Anhydrase Inhibitor Optimization

The compound has been cited as a key intermediate in the synthesis of carbonic anhydrase inhibitors and related sulfonamide-based enzyme-targeting molecules [1]. The free primary amine enables further derivatization (e.g., amide coupling, sulfonylation, reductive amination), while the N-phenyl sulfonamide core provides a scaffold for structure–activity relationship exploration [2]. However, due to the absence of published comparative biological data, medicinal chemistry groups are advised to commission independent in vitro profiling against the specific target isoform before committing to large-scale procurement.

Quality Control and Supplier Qualification Guidelines

Given the critical dependence of downstream performance on the exact substitution pattern (5-amino, 2-methyl, N-phenyl), procurement specifications should include identity confirmation by ¹H/¹³C NMR, HPLC purity ≥97% (area%), and absence of the de-amino analog as confirmed by LC-MS [1]. The compound's EINECS listing (201-221-7) and CAS 79-72-1 provide regulatory traceability for import/export documentation [2].

Application
Selection Property
Validation Focus
Azo dye intermediate (Acid Orange 41, Yellow 48)
5-Amino diazotization capability
Diazotization yield and coupling efficiency
Rubber-to-brass adhesion promoter
Ortho-methyl/para-amino substitution pattern
T-adhesion pull-out force
Carbonic anhydrase inhibitor scaffold
Free primary amine for derivatization
Target-specific enzyme inhibition profiling
Incoming quality control
Identity and purity specification
NMR and LC-MS identity confirmation
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